Sanfetrinem cilexitel

Streptococcus pneumoniae MIC penicillin-resistant

Sanfetrinem cilexetil (formerly GV 118819X) is the orally bioavailable hexetil ester prodrug of sanfetrinem, a first-in-class tricyclic β-lactam antibiotic belonging to the trinem subclass. Unlike conventional penicillins, cephalosporins, or carbapenems, sanfetrinem possesses a unique tricyclic core structure that confers high stability to many serine β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs), while retaining broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.

Molecular Formula C23H33NO8
Molecular Weight 451.5 g/mol
Cat. No. B10782256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanfetrinem cilexitel
Molecular FormulaC23H33NO8
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O
InChIInChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3
InChIKeyQFEICXCLIGZEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sanfetrinem Cilexetil – Oral Tricyclic β-Lactam Prodrug for Broad-Spectrum Antibacterial Applications


Sanfetrinem cilexetil (formerly GV 118819X) is the orally bioavailable hexetil ester prodrug of sanfetrinem, a first-in-class tricyclic β-lactam antibiotic belonging to the trinem subclass [1]. Unlike conventional penicillins, cephalosporins, or carbapenems, sanfetrinem possesses a unique tricyclic core structure that confers high stability to many serine β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs), while retaining broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria [2]. Originally developed by GlaxoSmithKline in the 1990s and advanced through Phase II clinical trials for respiratory infections, sanfetrinem cilexetil has recently been repurposed as a promising oral candidate for tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [3].

Why Generic β-Lactam Substitution Fails for Sanfetrinem Cilexetil – Structural and Pharmacological Uniqueness


Sanfetrinem cilexetil cannot be interchanged with conventional oral β-lactams (e.g., amoxicillin, cefdinir, cefpodoxime) or parenteral carbapenems (e.g., imipenem, meropenem) because its tricyclic trinem scaffold simultaneously delivers three properties that no single comparator combines: (i) oral bioavailability as a prodrug, (ii) carbapenem-level stability to AmpC and ESBL enzymes that readily hydrolyze oral cephalosporins and penicillins, and (iii) a weaker AmpC induction profile than imipenem or meropenem, which may reduce resistance selection pressure [1]. Substituting sanfetrinem cilexetil with an oral penicillin or cephalosporin forfeits β-lactamase stability; substituting with a parenteral carbapenem sacrifices oral dosing feasibility. The quantitative evidence below defines the magnitude of these differentiation gaps.

Quantitative Differentiation Evidence for Sanfetrinem Cilexetil Versus Closest Comparators


Anti-Pneumococcal MIC Superiority of Sanfetrinem Over Oral β-Lactam Comparators

In a head-to-head agar dilution MIC study against 211 U.S. clinical pneumococcal isolates, sanfetrinem (GV 118819X) was the most active oral β-lactam tested. Against penicillin-susceptible strains, sanfetrinem achieved MIC50/MIC90 values of 0.008/0.03 μg/mL. Against penicillin-intermediate strains, values were 0.06/0.5 μg/mL, and against penicillin-resistant strains, 0.5/1.0 μg/mL [1]. Amoxicillin (with or without clavulanate) was the second most-active oral β-lactam but exhibited substantially higher MICs against resistant strains. Loracarbef was inactive against penicillin-intermediate and -resistant strains. When MIC and kill-kinetic data were integrated, sanfetrinem was identified as the most active oral antipneumococcal agent overall [1]. In a separate study against 168 S. pneumoniae isolates, sanfetrinem MIC90 was ≤0.007 mg/L for penicillin-susceptible and 0.5 mg/L for penicillin-resistant strains [2].

Streptococcus pneumoniae MIC penicillin-resistant

β-Lactamase Stability Profile: Sanfetrinem Versus Imipenem and Oral Cephalosporins

Babini et al. (1998) performed systematic head-to-head hydrolysis and MIC assays comparing sanfetrinem with imipenem, amoxicillin, cefixime, and cefpodoxime against a panel of β-lactamase-producing strains [1]. Like imipenem, sanfetrinem was stable to TEM-1 and TEM-10 enzymes and retained full activity against isolates expressing various extended-spectrum TEM and SHV β-lactamases (ESBLs), whereas these organisms were resistant to cefixime and cefpodoxime [1]. Sanfetrinem demonstrated weak AmpC lability with a kcat of 0.00033 s⁻¹ for the Enterobacter cloacae AmpC enzyme. Its MICs for AmpC-derepressed E. cloacae and Citrobacter freundii were 4–8 μg/mL, compared with 0.12–2 μg/mL for AmpC-inducible/-basal strains. Critically, sanfetrinem was a weaker inducer of AmpC β-lactamases below the MIC than imipenem and showed some tendency to select derepressed mutants, unlike imipenem and meropenem which do not [1]. Cefixime and cefpodoxime were more labile than sanfetrinem to the E. cloacae AmpC enzyme, with AmpC-derepressed mutants exhibiting much greater resistance to these cephalosporins [1].

β-lactamase stability AmpC ESBL carbapenem

In Vivo Efficacy (ED50) in Murine Septicemia: Sanfetrinem Cilexetil Versus Cefdinir and Amoxicillin

Tamura et al. (1998) compared the protective efficacy of oral sanfetrinem cilexetil with oral cefdinir and amoxicillin in murine septicemia models caused by S. aureus, S. pyogenes, E. coli, and K. pneumoniae [1]. Against S. aureus Smith (methicillin-susceptible), the ED50 of sanfetrinem cilexetil was 0.09 mg/kg, making it 9.8-fold more effective than cefdinir (ED50 0.88 mg/kg) and 1.8-fold more effective than amoxicillin (ED50 0.16 mg/kg). Against a β-lactamase-producing S. aureus strain (S. aureus 5), sanfetrinem cilexetil ED50 was 0.71 mg/kg vs cefdinir 3.28 mg/kg (4.6-fold advantage) and vs amoxicillin 79.8 mg/kg (112.4-fold advantage). Against E. coli C11, sanfetrinem cilexetil ED50 was 0.28 mg/kg vs cefdinir 0.64 mg/kg (2.3-fold) and vs amoxicillin 6.70 mg/kg (23.9-fold). In murine respiratory infection models with penicillin-susceptible and penicillin-resistant S. pneumoniae, sanfetrinem cilexetil was significantly more effective than amoxicillin in reducing lung bacterial counts at oral doses of 10 and 50 mg/kg [1].

in vivo efficacy ED50 murine septicemia oral antibiotic

Oral Bioavailability: Sanfetrinem Cilexetil Enables Oral Dosing Where Parenteral Carbapenems Cannot

Iavarone et al. (1997) characterized the disposition of ¹⁴C-sanfetrinem cilexetil in rat and dog [1]. The prodrug was rapidly absorbed and hydrolyzed pre-systemically to the active sanfetrinem. Oral bioavailability of sanfetrinem from the cilexetil prodrug was 32% in rat and 15% in dog [1]. In mice, Tamura et al. (1998) demonstrated that after a single oral 10 mg/kg dose, sanfetrinem achieved a plasma Cmax of 7.60 μg/mL at 0.25 h, exceeding amoxicillin Cmax (3.47 μg/mL) and cefdinir Cmax (0.74 μg/mL), with a plasma AUC₀–∞ of 6.16 μg·h/mL [2]. By contrast, the parenteral carbapenems imipenem and meropenem have negligible oral bioavailability (<1%), requiring intravenous or intramuscular administration, which limits their utility in outpatient, community, or resource-limited settings [3].

oral bioavailability pharmacokinetics prodrug carbapenem

Anti-Tuberculosis Activity: Sanfetrinem Cilexetil Demonstrates Superior Potency Over Meropenem Against M. tuberculosis Clinical Isolates

Ramón-García et al. (2024) performed a comprehensive screening of β-lactams against intracellular M. tuberculosis H37Rv and identified sanfetrinem cilexetil as the most active oral β-lactam candidate [1]. In broth MIC assays against a panel of 61 M. tuberculosis clinical isolates including drug-susceptible, MDR, and XDR strains, sanfetrinem achieved an MIC90 of 2–4 μg/mL, while meropenem—the current clinically proven parenteral carbapenem for TB—displayed an MIC90 of 4–16 μg/mL, representing a 2- to 4-fold potency advantage [1]. When combined with clavulanate, sanfetrinem activity was further enhanced 4-fold (MIC90 0.5–2 μg/mL). Time-kill assays confirmed rapid intracellular bactericidal activity of sanfetrinem at concentrations as low as 1.25 μM following a two-dose regimen [1]. In vivo, oral sanfetrinem cilexetil demonstrated equipotency to a combination of subcutaneous meropenem plus oral amoxicillin/clavulanate in a mouse model of TB infection [1]. A Phase 2a clinical trial (NCT05388448) is currently evaluating sanfetrinem cilexetil 1.6 g orally 12-hourly for early bactericidal activity in rifampicin-susceptible pulmonary TB patients [2].

Mycobacterium tuberculosis MDR-TB XDR-TB repurposing

Procurement-Relevant Application Scenarios for Sanfetrinem Cilexetil Based on Quantitative Differentiation Evidence


Oral Treatment of Community-Acquired Respiratory Infections Caused by Penicillin-Resistant Streptococcus pneumoniae

Sanfetrinem cilexetil is differentiated for respiratory infection models where penicillin-resistant S. pneumoniae (MIC ≥ 2 μg/mL to penicillin) predominates. Its MIC90 of 1.0 μg/mL against penicillin-resistant strains is 2-fold lower than amoxicillin (2.0 μg/mL) and 16-fold lower than cefdinir for overall S. pneumoniae [1][2]. In murine respiratory infection models, oral sanfetrinem cilexetil at 10–50 mg/kg significantly reduced lung bacterial counts compared to amoxicillin against both penicillin-susceptible and penicillin-resistant strains [2]. This makes it a candidate for procurement in research programs targeting resistant respiratory pathogens where standard oral β-lactams have diminished activity.

Oral β-Lactam Option for Infections Involving ESBL- or AmpC-Producing Gram-Negative Bacteria

For in vitro and in vivo studies involving ESBL-producing Enterobacterales or AmpC-derepressed Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, or Morganella morganii, sanfetrinem cilexetil provides an oral alternative with carbapenem-like β-lactamase stability [1]. Unlike cefixime and cefpodoxime—which are hydrolyzed and exhibit major MIC elevations against AmpC-derepressed mutants—sanfetrinem retains MICs of 4–8 μg/mL against these strains, and its weaker AmpC induction compared with imipenem and meropenem may reduce resistance selection in longitudinal studies [1]. Procurement for antibacterial resistance research programs should prioritize sanfetrinem cilexetil where an oral agent with broad β-lactamase stability is required.

TB Drug Discovery and Development Programs Requiring an Oral Carbapenem-Class Agent

Sanfetrinem cilexetil is currently the only orally bioavailable β-lactam with demonstrated activity against MDR and XDR M. tuberculosis isolates [1]. Its MIC90 of 2–4 μg/mL (enhanced to 0.5–2 μg/mL with clavulanate) is superior to meropenem (MIC90 4–16 μg/mL), and in vivo mouse studies show equipotency of oral sanfetrinem cilexetil to parenteral meropenem combined with oral amoxicillin/clavulanate [1]. With an active Phase 2a clinical trial (NCT05388448) evaluating early bactericidal activity in pulmonary TB patients at an oral dose of 1.6 g 12-hourly [2], sanfetrinem cilexetil is the most clinically advanced oral β-lactam for TB and should be prioritized for procurement in TB drug combination screening and preclinical development programs.

Anaerobic Infection Models Requiring Broad-Spectrum β-Lactam Coverage with Oral Dosing

Against 218 clinical Bacteroides fragilis group isolates, sanfetrinem achieved MICs comparable to imipenem and meropenem—the three together having the lowest MICs of all β-lactams tested—including activity against imipenem-resistant B. fragilis strains [1]. For anaerobic infection research requiring oral dosing, sanfetrinem cilexetil offers in vitro potency matching parenteral carbapenems, whereas no oral penicillin or cephalosporin achieves equivalent anti-anaerobic coverage. This supports procurement for anaerobic bacteriology laboratories and Gram-negative anaerobic infection model development.

Quote Request

Request a Quote for Sanfetrinem cilexitel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.